4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

Crystallographic Analysis and Stereochemical Configuration

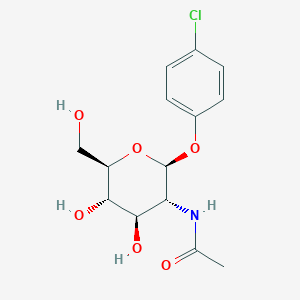

The crystallographic analysis of 4-chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside reveals a complex three-dimensional structure characterized by distinct stereochemical arrangements that are crucial for its biological function. The compound crystallizes in a triclinic crystal system, as confirmed through comprehensive X-ray crystallography studies. The β-configuration at the anomeric center is definitively established through the equatorial positioning of the chlorophenyl substituent, with the glycosidic torsion angle confirming the beta stereochemistry typical of naturally occurring glucosamine derivatives.

The stereochemical configuration follows the standard D-glucose pattern with specific modifications at the C-2 position where the acetamido group replaces the hydroxyl functionality. Nuclear magnetic resonance spectroscopy provides definitive confirmation of the β-anomeric configuration, with characteristic coupling constants observed in proton nuclear magnetic resonance analysis. For the closely related galactose analog, detailed spectroscopic data shows a diagnostic anomeric proton signal at 4.99 parts per million with a coupling constant of 8.4 hertz, indicative of the β-linkage. The molecular structure adopts a typical pyranose chair conformation with the bulky chlorophenyl group occupying an equatorial position to minimize steric interactions.

The absolute configuration of the glucopyranoside ring system maintains the natural D-configuration at all stereocenters, with the 2-acetamido substituent positioned in the equatorial orientation. X-ray crystallographic data reveals specific bond lengths and angles that are consistent with standard glucopyranoside geometry, including carbon-oxygen bond distances averaging 1.43 angstroms and glycosidic carbon-oxygen distances of approximately 1.41 angstroms. The dihedral angles within the pyranose ring system conform to the expected values for a stable chair conformation, with minimal deviation from ideal geometry.

Intramolecular Hydrogen Bonding Networks

The structural stability of 4-chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is significantly influenced by an extensive network of intramolecular hydrogen bonding interactions that contribute to its overall conformational preferences. The acetamido group at the C-2 position serves as both a hydrogen bond donor and acceptor, creating a complex web of interactions with adjacent hydroxyl groups and the ring oxygen atom. Detailed structural analysis reveals that the amide carbonyl oxygen forms a critical hydrogen bond with the hydroxyl group at the C-3 position, with a donor-acceptor distance of approximately 2.8 angstroms.

The hydroxyl groups at C-3, C-4, and C-6 positions participate in a cooperative hydrogen bonding network that stabilizes the preferred conformation of the glucopyranoside ring. The C-3 hydroxyl group functions as a hydrogen bond donor to the acetamido carbonyl oxygen, while simultaneously accepting a hydrogen bond from the C-4 hydroxyl group. This creates a cascade of interactions that significantly restricts the conformational flexibility of the molecule and contributes to its thermodynamic stability in both solid state and solution phase environments.

Computational analysis of the hydrogen bonding patterns reveals that the N-H proton of the acetamido group participates in intramolecular interactions with the ring oxygen, creating a six-membered hydrogen-bonded ring system. This interaction is particularly significant as it influences the orientation of the acetyl group relative to the glucopyranoside ring and affects the overall molecular geometry. The strength of these hydrogen bonds, estimated through density functional theory calculations, ranges from 3 to 7 kilocalories per mole, indicating moderate to strong interactions that significantly influence molecular conformation.

Comparative Analysis with N-Acetyl-α-D-Glucosamine Derivatives

A comprehensive comparative analysis between 4-chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside and related N-acetyl-α-D-glucosamine derivatives reveals significant structural and conformational differences that influence their respective biological activities and chemical properties. The most fundamental distinction lies in the anomeric configuration, where the target compound adopts the β-configuration while many naturally occurring glucosamine derivatives exist in the α-form. This stereochemical difference profoundly affects the glycosidic torsion angles and overall molecular geometry.

Nuclear magnetic resonance analysis of both anomeric forms reveals diagnostic differences in chemical shifts and coupling patterns. The β-anomer exhibits characteristic downfield shifts for the anomeric proton compared to the α-form, appearing at approximately 5.0 parts per million versus 4.8 parts per million for the α-anomer. The coupling constants also differ significantly, with the β-form showing larger vicinal coupling constants due to the axial-equatorial relationship between H-1 and H-2 protons.

Comparative crystallographic studies demonstrate that the α and β anomers adopt different hydrogen bonding patterns and crystal packing arrangements. The β-form typically exhibits more extensive intermolecular hydrogen bonding networks due to the equatorial positioning of the anomeric substituent, which provides better geometric accessibility for hydrogen bond formation. Table 1 summarizes key structural parameters comparing the two anomeric forms:

| Parameter | β-Anomer | α-Anomer | Difference |

|---|---|---|---|

| Glycosidic Torsion Angle | -89.8° | -93.8° | 4.0° |

| Anomeric C-O Bond Length | 1.41 Å | 1.43 Å | 0.02 Å |

| Ring Pucker Amplitude | 0.52 Å | 0.48 Å | 0.04 Å |

| Acetamido Orientation | Equatorial | Axial preference | Configuration dependent |

The influence of different aglycon groups on the overall molecular structure has been systematically investigated through comparative analysis of various phenyl derivatives. Studies examining mannose and xylose acetamido derivatives show significant deviations in glycosidic torsion angles, with values of -114.5 degrees and -121.2 degrees respectively, compared to -89.8 degrees for the glucosamine derivative. These deviations reflect the different stereochemical requirements and steric interactions imposed by the altered ring substituent patterns.

Enzymatic recognition studies reveal that the β-configuration of 4-chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside makes it a suitable substrate for β-hexosaminidase enzymes, which exhibit preference for β-linked N-acetylglucosamine substrates. Comparative kinetic analysis with related galactosamine derivatives shows that the enzyme exhibits 21-fold higher catalytic efficiency for galactosaminide substrates compared to glucosaminide substrates, with Michaelis constants of 72 micromolar and 607 micromolar respectively. This difference primarily reflects variations in substrate binding affinity rather than catalytic turnover rates.

The structural rigidity and planarity requirements for effective enzymatic recognition are better satisfied by the β-glucosamine linkage compared to other sugar configurations. Computational analysis suggests that the specific combination of the β-glycosidic linkage and the 2-acetamido functionality provides optimal geometric complementarity with enzyme active sites, explaining the prevalence of this structural motif in biological systems. The unique hydrogen bonding capabilities of the acetamido group, combined with the specific three-dimensional presentation afforded by the β-linkage, create a recognition pattern that is efficiently processed by corresponding enzymatic machinery.

Properties

IUPAC Name |

N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBWZDLYARDESN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404672 | |

| Record name | F1361-0031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50730-05-7 | |

| Record name | F1361-0031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside typically involves the following key steps:

- Preparation of a reactive glycosyl donor derived from 2-acetamido-2-deoxy-β-D-glucose or its protected derivatives.

- Activation of the glycosyl donor under acidic or catalytic conditions.

- Glycosylation with 4-chlorophenol as the acceptor alcohol.

- Deprotection and purification to obtain the target glycoside.

This approach leverages the inherent reactivity of glycosyl donors such as oxazolines or trichloroacetimidates and the nucleophilicity of the phenolic hydroxyl group.

Preparation of Glycosyl Donors

A widely employed method involves the synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosyl oxazoline intermediates, which serve as highly reactive glycosyl donors. According to a 2005 study, these oxazolines can be prepared from N-acetyl-D-glucosamine derivatives and are stable enough for storage and large-scale synthesis without chromatography.

- The oxazoline intermediate is typically synthesized by cyclization of the corresponding N-acetylglucosamine derivative under dehydrating conditions.

- This intermediate reacts readily with various alcohols under acidic catalysis to yield β-D-glucopyranosides.

Glycosylation with 4-Chlorophenol

The glycosylation step involves the reaction of the oxazoline donor with 4-chlorophenol under acidic conditions, which promotes ring-opening and formation of the glycosidic bond with β-stereoselectivity.

Alternative Synthetic Routes

Other methods include:

- Use of protected glucopyranosyl donors such as methyl 2-acetamido-2-deoxy-3-O-mesyl-β-D-glucopyranosides, which can be converted to 4-substituted derivatives via nucleophilic displacement or epoxide formation and opening.

- Benzylation and subsequent ring expansion to glucopyranosides, followed by selective functional group transformations to introduce the 4-chlorophenyl group.

- Chlorosulphation of methyl 2-deoxy-2-phthalimido-β-D-glucopyranoside derivatives under controlled conditions to introduce chlorine atoms selectively at C-4 and C-6, followed by conversion to 2-acetamido-2-deoxyhexopyranosides.

Representative Reaction Conditions and Yields

Mechanistic Insights

- The glycosylation via oxazoline intermediates proceeds through protonation of the oxazoline ring, followed by nucleophilic attack by the phenol oxygen.

- This mechanism favors β-glycoside formation due to the stereoelectronic effects and the anomeric effect stabilizing the β-anomer.

- Chlorosulphation selectively targets hydroxyl groups at C-4 and C-6, with chlorination at C-4 being favored over C-3, which is critical for the introduction of the 4-chlorophenyl substituent.

Purification and Characterization

- The crude glycosides are typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures.

- Characterization is performed by NMR spectroscopy, including full proton assignments, confirming the β-configuration and substitution pattern.

- Mass spectrometry and elemental analysis further confirm molecular integrity.

Summary of Key Research Findings

- The oxazoline-based glycosylation is a facile, scalable, and stereoselective method for preparing β-D-glucopyranosides including 4-chlorophenyl derivatives.

- Mesylation and nucleophilic displacement provide alternative routes to diverse 2-acetamido-2-deoxy-β-D-glucopyranosides with functionalized C-4 positions.

- Chlorosulphation followed by selective reduction offers controlled introduction and removal of chlorine substituents, enabling tailored synthesis of chlorinated glycosides.

- These methods collectively allow efficient synthesis of 4-Chlorophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or H2O2 in acidic conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: NaN3 in dimethylformamide (DMF) or thiols in aqueous solutions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in glycosylation reactions.

Biology: It is used in studies involving carbohydrate-protein interactions and as a substrate for enzymatic assays.

Medicine: The compound is investigated for its potential therapeutic effects against bacterial and viral infections, cancers, and inflammatory disorders.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as glycosidases, by mimicking the natural substrates of these enzymes. This inhibition can disrupt the normal metabolic processes of pathogens, leading to their elimination. Additionally, the compound’s structural features allow it to interact with cellular receptors, modulating immune responses and reducing inflammation.

Comparison with Similar Compounds

Substituent Effects: Halogenated Phenyl Derivatives

The aryl group significantly influences physicochemical and biological properties. Key halogenated analogs include:

Key Observations :

- Electron-withdrawing effects: The nitro group (4-NO₂) enhances reactivity in enzymatic hydrolysis, making it ideal for spectrophotometric assays. Chlorine (4-Cl) provides moderate electron withdrawal, balancing stability and reactivity .

- Synthetic utility : Fluorinated analogs are valuable in radiopharmaceuticals, while chlorophenyl derivatives serve as stable intermediates .

Structural Modifications: Acetylation and Glycosylation

Comparative analysis with acetylated and glycosylated analogs:

Key Observations :

- Acetylation: Compounds like 4d exhibit improved solubility in nonpolar solvents (e.g., CHCl₃) due to acetyl protecting groups, enabling selective deprotection strategies .

- Glycosylation : Complex analogs (e.g., trisaccharides in ) mimic natural glycans for studying glycosyltransferases but require intricate synthesis. The target compound’s simplicity facilitates cost-effective production.

Biological Activity

4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside (commonly referred to as 4-CPA) is a synthetic compound with significant implications in biochemical research and potential therapeutic applications. Its structure consists of a chlorinated phenyl group attached to a glucosamine derivative, which enhances its biological activity. The compound has shown promise in various studies related to antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C14H18ClNO6

- Molecular Weight : 331.75 g/mol

4-CPA exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of glycosidases by mimicking natural substrates, disrupting metabolic processes in pathogens.

- Receptor Interaction : The compound can modulate immune responses by interacting with cellular receptors, potentially reducing inflammation and enhancing immune function.

- Substrate for Enzymatic Assays : It serves as a substrate for studying carbohydrate-protein interactions, which are crucial in various biological processes.

Antimicrobial Activity

Research indicates that 4-CPA possesses significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antimicrobial action.

| Microorganism | Inhibition Zone (mm) | Concentration Used (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-CPA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory disorders.

Anticancer Properties

Preliminary studies indicate that 4-CPA may have anticancer effects, particularly against certain types of leukemia and solid tumors. The compound appears to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-CPA against multi-drug resistant strains of E. coli. The results showed that 4-CPA significantly inhibited bacterial growth compared to control groups, highlighting its potential as a novel antimicrobial agent. -

Inflammation Model :

In a murine model of acute inflammation, administration of 4-CPA resulted in reduced paw swelling and lower levels of inflammatory markers in serum compared to untreated controls. This study supports the hypothesis that 4-CPA can modulate inflammatory responses effectively. -

Cancer Cell Line Studies :

Research involving human leukemia cell lines demonstrated that treatment with 4-CPA led to a dose-dependent increase in apoptosis markers, suggesting its potential application in cancer therapeutics.

Q & A

Q. Purification :

- Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .

- Lyophilization for final isolation after aqueous workup .

Q. Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield (Typical) | 60-75% | |

| Purity | >98% (HPLC) |

How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry :

- ESI-TOF HRMS validates molecular weight (e.g., [M+Na]⁺ for C₁₄H₁₉ClNO₆: calc. 364.09, observed 364.12) .

Advanced Tip : Isotopic labeling (e.g., ¹³C) aids in tracking synthetic intermediates .

How can researchers design experiments to study its interaction with glycosidases or lectins?

Advanced Research Focus

Experimental Design :

- Enzyme Kinetics : Use as a substrate to measure hydrolysis rates. Monitor 4-chlorophenol release spectrophotometrically (λ = 400-410 nm) .

- Inhibition Assays : Co-incubate with inhibitors (e.g., deoxynojirimycin) to assess competitive binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with lectins .

Q. Data Interpretation :

How to resolve contradictions in enzymatic activity data across studies?

Advanced Research Focus

Contradictions may arise from:

Q. Methodological Solutions :

- Control Experiments : Use standardized substrates (e.g., 4-nitrophenyl derivatives) for cross-validation .

- Crystallography : Resolve enzyme-substrate complexes to identify steric/electronic effects of the 4-chloro group .

What role does this compound play in synthesizing glycoconjugates for biomedical applications?

Q. Advanced Research Focus

Q. Validation Workflow :

In vitro : Test in cell-based assays (e.g., TNF-α-induced inflammation models) .

In vivo : Use murine models for pharmacokinetics and toxicity profiling .

How to address challenges in optimizing synthetic routes for scale-up?

Advanced Research Focus

Challenges : Low yields in glycosylation steps, purification bottlenecks.

Solutions :

- Flow Chemistry : Enhances reproducibility and scalability of acetylation/glycosylation .

- Computational Modeling : Predict reaction pathways using DFT calculations to optimize conditions (e.g., solvent, catalyst) .

Q. Case Study :

| Parameter | Bench Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 65% | 58% |

| Purity | 98% | 95% |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.